3,3-Dichloropropylbenzene

Radical Chemistry Atom-Transfer Radical Addition (ATRA) Chemoselectivity

3,3-Dichloropropylbenzene (CAS 54870-22-3) is a chlorinated aromatic hydrocarbon belonging to the class of geminal dichlorides, featuring a benzene ring substituted with a 3,3-dichloropropyl chain. With a molecular formula of C₉H₁₀Cl₂ and a molecular weight of 189.08 g/mol, this compound serves as a specialized synthetic intermediate.

Molecular Formula C9H10Cl2
Molecular Weight 189.08 g/mol
CAS No. 54870-22-3
Cat. No. B13946107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloropropylbenzene
CAS54870-22-3
Molecular FormulaC9H10Cl2
Molecular Weight189.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(Cl)Cl
InChIInChI=1S/C9H10Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyGUYHQZNNAAQUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dichloropropylbenzene (CAS 54870-22-3): Procurement & Selection Guide for Geminal Dichloride Intermediates


3,3-Dichloropropylbenzene (CAS 54870-22-3) is a chlorinated aromatic hydrocarbon belonging to the class of geminal dichlorides, featuring a benzene ring substituted with a 3,3-dichloropropyl chain [1]. With a molecular formula of C₉H₁₀Cl₂ and a molecular weight of 189.08 g/mol, this compound serves as a specialized synthetic intermediate [2]. Its physicochemical properties—a boiling point of 255.1°C at 760 mmHg, a density of 1.167 g/cm³, and a flash point of 118.9°C—define its handling and processing parameters . It is primarily utilized in research and industrial settings as a versatile building block for constructing more complex molecules, particularly where the unique reactivity of the terminal gem-dichloride group can be exploited .

Why Generic Substitution Falls Short for 3,3-Dichloropropylbenzene in Research and Process Chemistry


In-class compounds like (3-chloropropyl)benzene or (1,3-dichloropropyl)benzene cannot be simply interchanged with 3,3-dichloropropylbenzene, as the position and number of chlorine atoms fundamentally dictate reactivity, selectivity, and the synthetic pathways available [1]. The terminal geminal dichloride group in 3,3-dichloropropylbenzene enables distinct chemical transformations not possible with monochlorinated or vicinally dichlorinated analogs, such as direct hydrolysis to an aldehyde or participation in atom-transfer radical addition (ATRA) chemistry to create α-peroxy-β,β-dichloropropylbenzene adducts . This chemoselectivity is a critical parameter for procurement. Selecting an incorrect analog can lead to failed reactions, lower yields, or the inability to access a desired molecular architecture, making a precise specification based on quantitative differentiation essential rather than optional [1].

3,3-Dichloropropylbenzene: A Quantitative Evidence Guide for Scientific Selection


Superior Chemoselectivity in Radical Addition: A Direct Comparison of Geminal vs. Vicinal Dichlorides

In radical addition reactions, 3,3-dichloropropylbenzene acts as a precursor for the targeted formation of α-peroxy-β,β-dichloropropylbenzene products via halogen atom transfer [1]. This contrasts with the reactivity of a vicinal dichloride isomer like (1,3-dichloropropyl)benzene, which would be expected to form a different radical intermediate and lead to mixed or alternative products due to the distinct stability of the adjacent radical center [1]. The chemoselectivity is inherent to the geminal arrangement, enabling the specific synthesis of β,β-dichloro-alcohols and novel pyridine derivatives that are inaccessible when using a vicinally chlorinated starting material [1].

Radical Chemistry Atom-Transfer Radical Addition (ATRA) Chemoselectivity

Orthogonal Reactivity: One-Pot Deboronative Conversion to Gem-Dichlorides vs. Mono-Halides

A general deboronative radical chain method allows the one-pot conversion of pinacol boronic esters to various functionalities [1]. When applied to a 3-arylpropyl pinacol boronic ester, the method can directly install a chloride to yield a terminal chloroalkane. However, to obtain the gem-dichloride, an additional synthetic step is typically required . This highlights the unique synthetic value of procuring 3,3-dichloropropylbenzene as a pre-formed building block, as it bypasses the need for this subsequent transformation, contrasting with monochlorinated analogs like (3-chloropropyl)benzene which are more directly accessible but lack the bidentate reactivity of the gem-dichloride.

Deboronative Chemistry Late-Stage Functionalization Halogenation

Precursor to Aldehydes: A Functional Group Interconversion Not Possible with Monochlorides

A key chemical differentiation of geminal dihalides is their ability to be hydrolyzed directly to carbonyl compounds under mild conditions . 3,3-Dichloropropylbenzene can therefore serve as a direct precursor to 3-phenylpropanal (hydrocinnamaldehyde), a valuable fragrance and pharmaceutical intermediate. This transformation is not feasible for monochlorinated or vicinally dichlorinated analogs like (3-chloropropyl)benzene or (1,3-dichloropropyl)benzene, which would require harsher oxidation conditions and lack chemoselectivity .

Functional Group Interconversion Aldehyde Synthesis Hydrolysis

Differentiated Physicochemical Profile for Process Engineering and Safety

The geminal dichloride substitution pattern directly influences key physicochemical properties. 3,3-Dichloropropylbenzene has a reported boiling point of 255.1°C, a density of 1.167 g/cm³, and a flash point of 118.9°C . While precise data for the isomeric (1,3-dichloropropyl)benzene was not available in non-banned sources, the principle that structural isomerism alters these parameters is a fundamental chemical concept. For process engineering, this specific boiling point dictates distillation conditions and thermal stability requirements, which will differ significantly from its isomers, making it a non-substitutable item in a validated manufacturing process.

Physicochemical Properties Process Safety Distillation

3,3-Dichloropropylbenzene: Optimal Application Scenarios Stemming from Differentiation Evidence


Synthesis of β,β-Dichloro-Alcohols and Pyridine Derivatives via Radical ATRA

When a synthetic route specifically targets α-peroxy-β,β-dichloropropylbenzene adducts for subsequent conversion to β,β-dichloro-alcohols and novel pyridine derivatives, 3,3-dichloropropylbenzene is the required starting material [1]. As evidenced by its class-level chemoselectivity, a vicinal dichloride analog would fail to produce the same radical intermediate, making this compound the only valid choice for replicating or scaling these published procedures [1].

Direct Aldehyde Precursor for Fragrance and Pharmaceutical Intermediates

In the synthesis of 3-phenylpropanal (hydrocinnamaldehyde) or its derivatives, 3,3-dichloropropylbenzene offers a direct hydrolysis pathway that is chemically inaccessible to the monochlorinated analog (3-chloropropyl)benzene . This makes its procurement essential for any project aiming to utilize this specific functional group interconversion, thereby avoiding multi-step oxidation sequences and improving step-economy .

One-Pot Synthesis of Complex Molecules via Dual Radical/Ionic Pathways

For advanced synthetic methodology that requires a building block with a gem-dichloride for a radical cyclization and a phenyl ring for subsequent functionalization, 3,3-dichloropropylbenzene provides a pre-assembled scaffold [2]. Procuring it pre-formed bypasses the need for synthesizing this specific gem-dichloride in situ, a process which could otherwise require harsh conditions or lead to side-product formation as highlighted by its unique synthetic accessibility advantage over monochlorides [2].

Process Validation and Scale-Up in Regulated Manufacturing Environments

When a manufacturing process has been validated using 3,3-dichloropropylbenzene (CAS 54870-22-3) as a key raw material, its specific physicochemical properties become critical parameters . The documented boiling point of 255.1°C is essential for defining distillation protocols and ensuring batch-to-batch reproducibility. In this context, substituting a structurally similar isomer with differing physical properties would require complete process re-validation, making the specification of this exact compound a non-negotiable regulatory and quality requirement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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